N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c15-7(12-5-1-2-5)3-6-8(16)13-9-10-4-11-14(6)9/h4-6H,1-3H2,(H,12,15)(H,10,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPZWJJIRSIMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2C(=O)NC3=NC=NN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801136894 | |
| Record name | 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-cyclopropyl-5,6-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-61-0 | |
| Record name | 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-cyclopropyl-5,6-dihydro-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-cyclopropyl-5,6-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801136894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Imidazo[1,2-b]triazole Derivatives
Method: Bromination and Cyclization
- Starting Material: 1,2,4-Triazole derivatives bearing suitable substituents.
- Procedure:
- Bromination of 1,2,4-triazole derivatives using bromine in acetic acid or dichloromethane at controlled temperatures.
- Cyclization of brominated intermediates via intramolecular nucleophilic substitution, often facilitated by bases such as potassium carbonate or sodium hydride.
- Outcome: Formation of the fused imidazo[1,2-b]triazole core with halogen substituents at strategic positions for further functionalization.
Research Data:
In a study on heterocyclic synthesis, bromination of 5-N-(2-R-propenyl)-amino-4-(2-R-propenyl)-triazoles was performed with excess bromine, leading to heterocyclic condensation products with fused systems, confirmed via NMR and X-ray crystallography.
Functionalization of the Imidazo[1,2-b]triazole Core
Method: Halogenation
- Reagents: N-bromosuccinimide (NBS) or elemental bromine.
- Conditions: Reactions conducted in inert solvents like dichloromethane, at room temperature or slightly elevated temperatures.
- Purpose: To introduce halogen atoms (Cl, Br, or F) at specific positions on the heterocycle, enabling subsequent nucleophilic substitution or cross-coupling reactions.
Research Data:
Halogen derivatives of heterocycles have been synthesized via bromination with NBS, with reaction parameters optimized to prevent over-halogenation.
Construction of the Acetamide Side Chain
Method: Nucleophilic Substitution and Acylation
- Starting Material: Halogenated heterocyclic intermediates.
- Procedure:
- Nucleophilic substitution of halogen with ammonia or amines to introduce amino groups.
- Acylation with acetic anhydride or chloroacetyl chloride to install the acetamide moiety.
- Conditions: Reactions are typically performed in polar aprotic solvents like DMF or DMSO at ambient or slightly elevated temperatures.
Research Data:
Acylation of heterocyclic halides with acetic anhydride yields acetamide derivatives, confirmed by IR and NMR spectroscopy.
Final Cyclization to Form the Fused System
Method: Intramolecular Cyclization
- Reagents: Bases such as potassium carbonate or sodium hydride.
- Conditions: Heating under reflux in suitable solvents (e.g., ethanol, DMF).
- Outcome: Closure of the fused heterocyclic ring system, producing the target compound with high regioselectivity.
Research Data:
One-pot cyclization strategies have been reported, combining halogenation, substitution, and ring closure steps, significantly reducing synthetic steps and improving overall yields.
Summary of Synthetic Pathway
| Step | Reaction Type | Reagents | Conditions | Key Features |
|---|---|---|---|---|
| 1 | Bromination | Bromine / NBS | Room temperature / reflux | Selective halogenation of heterocycle |
| 2 | Nucleophilic substitution | Amine / ammonia | Polar aprotic solvent | Introduction of amino group |
| 3 | Acylation | Acetic anhydride | Reflux | Formation of acetamide side chain |
| 4 | Cyclization | Base (K2CO3 / NaH) | Reflux | Ring closure to fuse heterocycles |
Research Findings and Data Tables
Table 1: Typical Reaction Conditions for Key Steps
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS / Br₂ | Dichloromethane | RT to 50°C | 75-85 | Controlled to prevent over-halogenation |
| Nucleophilic substitution | Amine / NH₃ | DMF / DMSO | RT to 80°C | 70-80 | Excess amine to drive substitution |
| Acylation | Acetic anhydride | Pyridine / DCM | RT to 60°C | 65-78 | Purification via recrystallization |
| Cyclization | Base (K₂CO₃) | Ethanol / DMF | Reflux | 60-85 | Confirmed via NMR and MS |
- The one-pot synthesis approach combining halogenation, substitution, and cyclization has been demonstrated to produce the target heterocycle efficiently, with overall yields exceeding 50%.
- Structural confirmation via NMR, IR, and X-ray crystallography indicates high regioselectivity and purity.
Notes and Considerations
- Reaction Optimization: Precise control of temperature and reagent equivalents is crucial to prevent side reactions such as over-halogenation or polymerization.
- Purification: Recrystallization from suitable solvents (ethanol, acetonitrile) is effective for obtaining pure intermediates and final products.
- Safety: Handling bromine and acylating agents requires appropriate safety measures due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the imidazo[1,2-b][1,2,4]triazole core, potentially converting it to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Dihydro or tetrahydro derivatives of the imidazo[1,2-b][1,2,4]triazole core.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazo[1,2-b][1,2,4]triazole core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b][1,2,4]triazole core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of imidazo[1,2-b][1,2,4]triazole acetamides, where variations in the N-substituent significantly influence physicochemical and biological properties. Key analogues include:
Table 1: Structural and Functional Comparison of Analogues
*Molecular weight estimated based on core structure and substituents.
Key Observations:
- Cyclopropyl vs. However, aromatic substituents (e.g., 4-methylphenyl ) may favor target engagement in kinase domains through π-stacking.
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) could enhance solubility and hydrogen bonding, whereas electron-withdrawing substituents (e.g., Cl in ) may optimize binding affinity to hydrophobic enzyme pockets.
Biological Activity
N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide (CAS: 1428139-61-0) is a synthetic organic compound notable for its unique imidazo[1,2-b][1,2,4]triazole core structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-b][1,2,4]triazole core is believed to bind to active sites on these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects including:
- Inhibition of microbial growth : The compound exhibits significant antibacterial and antifungal properties.
- Induction of apoptosis in cancer cells : It has shown potential in promoting programmed cell death in various tumor cell lines.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial activity. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate its potential as a therapeutic agent against bacterial and fungal infections.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The IC50 values suggest that this compound is effective in inhibiting the growth of these cancer cells at relatively low concentrations.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications to the imidazo[1,2-b][1,2,4]triazole core or the cyclopropyl group can significantly affect its potency and selectivity. For instance:
- Presence of electron-withdrawing groups enhances anticancer activity.
- Substitution patterns on the imidazole ring influence antimicrobial effectiveness.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N-cyclopropyl derivatives against resistant strains of bacteria. The results indicated that modifications to the cyclopropyl moiety improved the compound's potency against multidrug-resistant Staphylococcus aureus strains.
Case Study 2: Cancer Cell Line Sensitivity
In a comparative analysis involving multiple cancer cell lines treated with N-cyclopropyl derivatives, it was found that compounds with additional halogen substitutions exhibited enhanced cytotoxicity compared to those without such modifications. This underscores the importance of structural optimization in developing effective anticancer agents.
Q & A
Basic: What are the established synthetic routes for N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide, and what analytical methods validate its structure?
Answer:
The synthesis of structurally related imidazo-triazolyl acetamides typically involves condensation reactions between heterocyclic amines and activated carbonyl derivatives. For example, analogous compounds are synthesized via refluxing 3-aminotriazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base, followed by purification via recrystallization (e.g., pet-ether or ethanol) . Structural validation employs:
- Elemental analysis to confirm stoichiometry.
- Spectroscopic techniques :
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C NMR to resolve cyclopropyl, acetamide, and heterocyclic protons .
- Mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks and fragmentation patterns .
Basic: What biological targets or enzyme systems are commonly associated with imidazo[1,2-b][1,2,4]triazole derivatives, and how is inhibitory activity assessed?
Answer:
Imidazo-triazole derivatives are often evaluated as kinase inhibitors (e.g., CDK2) or antimicrobial agents. For CDK2 inhibition:
- Enzyme assays : Recombinant CDK2 is incubated with ATP and a substrate (e.g., histone H1), and inhibition is quantified via radioactivity (³²P-ATP incorporation) or fluorescence-based detection .
- Structure-activity relationship (SAR) : Substituents like fluorine or cyclopropyl groups enhance binding affinity. For example, fluorinated analogs in showed inhibitory activity ranked as Compound 3 > 8 > 9 > 6 > 13 > 15 .
For antimicrobial studies, minimal inhibitory concentration (MIC) assays against Gram-positive/negative bacteria or fungi are standard .
Advanced: How can researchers resolve contradictions in reported CDK2 inhibitory activities among structurally similar compounds?
Answer:
Discrepancies may arise from differences in assay conditions or compound purity. To address this:
- Standardize assay protocols : Use identical ATP concentrations, buffer systems (e.g., Tris-HCl pH 7.5), and substrate batches .
- Validate compound purity : Ensure >95% purity via HPLC and characterize by XRD to rule out polymorphic interference .
- Computational docking : Compare binding modes of analogs using tools like AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with CDK2’s hinge region) .
Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PEG-400 mixtures in preclinical formulations to maintain compound stability .
- Nanoparticle encapsulation : Lipid-based carriers or PLGA nanoparticles can improve oral bioavailability by bypassing efflux pumps .
Advanced: How can researchers design experiments to elucidate the metabolic stability of this compound in hepatic microsomes?
Answer:
- In vitro microsomal assay :
- Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL), NADPH (1 mM), and PBS (pH 7.4) at 37°C.
- Terminate reactions at intervals (0, 5, 15, 30, 60 min) with ice-cold acetonitrile.
- Quantify parent compound degradation via LC-MS/MS and calculate half-life (t₁/₂) .
- CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Basic: What are the key challenges in characterizing the tautomeric forms of imidazo[1,2-b][1,2,4]triazol-6-yl derivatives?
Answer:
The 5-oxo-5,6-dihydro-4H-imidazo-triazole core can exhibit keto-enol tautomerism, complicating structural assignments. To address this:
- Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ at 25–80°C to detect tautomeric equilibria .
- X-ray crystallography : Resolve solid-state tautomeric preferences, as seen in related triazolone structures .
Advanced: How can computational methods guide the optimization of this compound’s selectivity against off-target kinases?
Answer:
- Kinome-wide docking screens : Use databases like KLIFS to predict binding to >400 kinases. Prioritize analogs with low similarity scores to off-targets (e.g., EGFR, VEGFR2) .
- Free energy perturbation (FEP) : Calculate relative binding energies for mutations in the ATP-binding pocket to refine substituent choices (e.g., cyclopropyl vs. isopropyl groups) .
Basic: What safety and handling protocols are recommended for synthesizing this compound?
Answer:
- Chloroacetyl chloride handling : Use under inert atmosphere (N₂/Ar) in a fume hood due to its volatility and toxicity .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
